

# Spectroscopic Data of 2-Isopropyl-1H-indole: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 2-Isopropyl-1H-indole

Cat. No.: B102703

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This technical guide provides a comprehensive analysis of the spectroscopic data for **2-Isopropyl-1H-indole** (CAS No. 17790-93-1).<sup>[1][2]</sup> As a crucial scaffold in medicinal chemistry and organic synthesis, a thorough understanding of its spectral characteristics is paramount for researchers, scientists, and drug development professionals. This document synthesizes predicted spectroscopic data with field-proven insights into the structural elucidation of indole derivatives. While experimental spectra for this specific molecule are not readily available in public databases, the following analysis is based on established principles of spectroscopy and comparative data from analogous indole compounds, ensuring a high degree of scientific validity.

## Molecular Structure and Spectroscopic Overview

**2-Isopropyl-1H-indole** possesses a molecular formula of  $C_{11}H_{13}N$  and a molecular weight of 159.23 g/mol.<sup>[2]</sup> The structure consists of a bicyclic indole core with an isopropyl substituent at the C2 position. This substitution pattern significantly influences the molecule's electronic environment and, consequently, its spectroscopic signatures.

The primary analytical techniques discussed herein are Nuclear Magnetic Resonance ( $^1H$  and  $^{13}C$  NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each technique provides unique and complementary information for the unambiguous identification and characterization of **2-Isopropyl-1H-indole**.

Caption: Molecular structure of **2-Isopropyl-1H-indole** with atom numbering.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted  $^1H$  and  $^{13}C$  NMR data for **2-Isopropyl-1H-indole** are presented below, with chemical shifts referenced to tetramethylsilane (TMS).

## Experimental Protocol for NMR Data Acquisition

Sample Preparation:

- Dissolve approximately 5-10 mg of purified **2-Isopropyl-1H-indole** in 0.6-0.7 mL of a deuterated solvent (e.g.,  $CDCl_3$  or  $DMSO-d_6$ ) in a 5 mm NMR tube.

- Ensure the sample is fully dissolved to obtain high-resolution spectra.

#### Instrument Parameters:

- Spectrometer: A 400 MHz or higher field NMR spectrometer.
- $^1\text{H}$  NMR:
  - Pulse angle: 30-45°
  - Acquisition time: 2-4 seconds
  - Relaxation delay: 1-5 seconds
  - Number of scans: 16-64
- $^{13}\text{C}$  NMR:
  - Pulse angle: 30-45°
  - Proton decoupling: Broadband decoupling (e.g., WALTZ-16)
  - Acquisition time: 1-2 seconds
  - Relaxation delay: 2-5 seconds
  - Number of scans: 1024 or more to achieve adequate signal-to-noise ratio.

## Predicted $^1\text{H}$ NMR Spectrum

The  $^1\text{H}$  NMR spectrum of **2-Isopropyl-1H-indole** is expected to show distinct signals for the indole ring protons, the N-H proton, and the isopropyl group protons.

Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Justification
H1 (N-H)	~ 8.0	Broad Singlet	-	The N-H proton of indoles is typically deshielded and appears as a broad singlet.
H7	~ 7.6	Doublet	~ 8.0	Aromatic proton ortho to the nitrogen, deshielded.
H4	~ 7.5	Doublet	~ 8.0	Aromatic proton in the benzene ring.
H5, H6	~ 7.1-7.2	Multiplet	-	Overlapping signals for the central aromatic protons.
H3	~ 6.3	Singlet	-	The C3 proton in 2-substituted indoles is shielded and appears as a singlet.
H8 (CH of isopropyl)	~ 3.1	Septet	~ 7.0	Methine proton of the isopropyl group, split by the six methyl protons.
H9, H10 (CH <sub>3</sub> of isopropyl)	~ 1.4	Doublet	~ 7.0	The two equivalent methyl groups of the isopropyl substituent, split by the methine proton.

## Predicted <sup>13</sup>C NMR Spectrum

The <sup>13</sup>C NMR spectrum will provide information about the carbon skeleton of the molecule.

Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Justification
C2	~ 145	The C2 carbon bearing the isopropyl group is significantly deshielded.
C7a	~ 136	Quaternary carbon at the fusion of the two rings.
C3a	~ 128	Quaternary carbon at the fusion of the two rings.
C5	~ 121	Aromatic CH carbon.
C6	~ 120	Aromatic CH carbon.
C4	~ 120	Aromatic CH carbon.
C7	~ 111	Aromatic CH carbon.
C3	~ 100	The C3 carbon in 2-substituted indoles is shielded.
C8 (CH of isopropyl)	~ 28	Aliphatic methine carbon.
C9, C10 (CH <sub>3</sub> of isopropyl)	~ 23	Aliphatic methyl carbons.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

## Experimental Protocol for Mass Spectrometry

Instrumentation:

- Mass Spectrometer: A mass spectrometer equipped with an Electron Ionization (EI) source.
- Ionization Energy: 70 eV.
- Inlet System: Gas chromatography (GC) or direct insertion probe.

## Predicted Mass Spectrum and Fragmentation

The electron ionization mass spectrum of **2-Isopropyl-1H-indole** is expected to show a prominent molecular ion peak and characteristic fragment ions.

m/z	Ion	Predicted Relative Intensity	Fragmentation Pathway
159	$[M]^+$	High	Molecular ion
144	$[M - CH_3]^+$	High	Loss of a methyl radical from the isopropyl group (benzylic cleavage).
117	$[M - C_3H_6]^+$	Moderate	Loss of propene via a McLafferty-type rearrangement.
116	$[M - C_3H_7]^+$	Moderate	Loss of an isopropyl radical.

```
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M -> F1 [label="- •CH3"];
M -> F2 [label="- •C3H7"];
}
```

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## Sources

- 1. Buy 2-Isopropyl-1H-indole | 17790-93-1 [smolecule.com]
- 2. 2-Isopropyl-1H-indole | C11H13N | CID 87307 - PubChem [pubchem.ncbi.nlm.nih.gov]
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